molecular formula C27H29NO5 B3546470 dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3546470
M. Wt: 447.5 g/mol
InChI Key: HOHIXSDKUJLKEX-UHFFFAOYSA-N
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Description

The compound “dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It is not widely studied or documented, and specific information about this compound is limited . The compound has a molecular formula of C27H29NO5 and a molecular weight of 447.52286 .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzyloxy group (a benzene ring attached to an oxygen atom), and a cyclopentyl group (a five-membered ring of carbon atoms). The exact arrangement of these groups within the molecule would depend on the specific synthesis method used .

Mechanism of Action

The mechanism of action of this compound is not known, as it does not appear to have been studied for biological activity. If it were to exhibit biological activity, the mechanism of action would likely depend on the specific structure of the compound and the way it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound are not known, as it does not appear to have been widely studied or used. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Given the limited information currently available about this compound, future research could focus on studying its synthesis, structure, reactivity, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in chemical reactions, and exploration of any biological activity it might exhibit .

Properties

IUPAC Name

dimethyl 1-cyclopentyl-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-31-26(29)23-16-28(21-10-6-7-11-21)17-24(27(30)32-2)25(23)20-12-14-22(15-13-20)33-18-19-8-4-3-5-9-19/h3-5,8-9,12-17,21,25H,6-7,10-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHIXSDKUJLKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

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